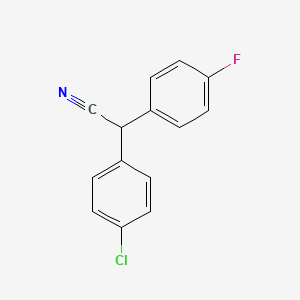

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile

説明

特性

IUPAC Name |

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGBIVCKZOIQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme and Key Steps

The method involves two main stages:

Preparation of o-chlorobenzyl phosphonic acid diester

This intermediate is synthesized by reflux stirring of 2-chlorobenzyl chloride with a phosphorous acid ester such as trimethyl phosphite or triethyl phosphite.Condensation with 4-fluoroacetophenone

The o-chlorobenzyl phosphonic acid diester is reacted with 4-fluoroacetophenone in the presence of a strong base and a polar aprotic solvent to yield 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile via a Wittig-Horner reaction mechanism.

Detailed Reaction Conditions

- Phosphorous acid ester: Trimethyl phosphite or triethyl phosphite, in a molar ratio of 1:1 to 3:1 relative to 2-chlorobenzyl chloride.

- Base: Strong alkali such as sodium hydroxide, potassium hydroxide, sodium methylate, sodium ethylate, or sodium tert-butoxide.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl pyrrolidone (NMP), 1,4-dioxane, or acetonitrile.

- Temperature: 0–50 °C.

- Reaction time: 2–24 hours.

- Molar ratios: o-chlorobenzyl phosphonic acid diester to 4-fluoroacetophenone ranges from 1:1 to 1:1.5; base is used in 2–5 molar equivalents relative to 4-fluoroacetophenone.

Representative Experimental Procedure and Results

| Step | Reagents and Conditions | Amounts | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2-chlorobenzyl chloride + trimethyl phosphite (phosphorous acid ester) | 1.33 mol phosphonate from 1.3 mol chlorobenzyl chloride | Reflux | Several hours | - | - |

| 2 | o-chlorobenzyl phosphonate + 4-fluoroacetophenone + NaOH + toluene + DMSO | 1.33 mol phosphonate, 1.3 mol ketone, 156 g NaOH, 1000 ml toluene, 95 g DMSO | 20–30 °C | 12 h | 94.8% | 94.5% |

This procedure yields 1-(o-chlorobenzyl)-2-(4-fluorophenyl)-1-propylene, which corresponds structurally to 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile or closely related intermediates depending on the exact substitution pattern.

Advantages and Industrial Applicability

- Mild reaction conditions and relatively low temperatures.

- Use of common solvents and bases.

- High yield and purity suitable for scale-up.

- Simple operation with potential for industrial production.

Alternative Synthetic Approaches

While the Wittig-Horner reaction is the most documented method, other synthetic routes include:

- Oxidation of substituted toluenes to corresponding aldehydes followed by further functional group transformations, as reported for related chlorofluoro-substituted benzaldehydes.

- Nucleophilic substitution reactions involving cyanide sources and halogenated precursors under basic conditions, although these are less specific for this compound.

These alternative methods are less commonly used for 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile due to lower yields or more complicated purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Wittig-Horner (Phosphonate route) | 2-chlorobenzyl chloride, trimethyl phosphite, 4-fluoroacetophenone | DMF, DMSO, toluene | NaOH, KOH, sodium alkoxides | 0–50 °C | 2–24 h | ~95% | Industrially scalable, high purity |

| Oxidation of 4-chloro-2-fluorotoluene to aldehyde | 4-chloro-2-fluorotoluene, CrO3, acetic anhydride, H2SO4 | Acetic anhydride | - | 0–5 °C | 1+ h | Not specified | Intermediate step for further synthesis |

| Nucleophilic substitution with cyanide | Halogenated precursors, TMSCN or other cyanide sources | Ethanol, MeOH | Cs2CO3, K2CO3, Na2CO3 | 100 °C (for some reactions) | 3 h | 60–90% (related compounds) | More suitable for related nitrile derivatives |

Research Findings and Analytical Data

- The Wittig-Horner reaction yields products with purity above 94%, confirmed by gas chromatography.

- Reaction progress can be monitored by GC or TLC to ensure complete consumption of 4-fluoroacetophenone.

- The product's structure and purity are supported by melting point data and chromatographic techniques.

- The reaction tolerates various polar aprotic solvents, which act as catalysts enhancing the reaction rate and yield.

- Strong alkaline conditions are essential for the phosphonate carbanion formation and subsequent condensation.

化学反応の分析

Types of Reactions: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid

Reduction: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)ethylamine

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile has been investigated for its potential as a pharmaceutical agent. Its fluorinated structure enhances metabolic stability and bioavailability, making it a candidate for drug development.

- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Vancomycin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be employed in the production of more complex organic molecules, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals .

- Fluorination Reactions: The presence of fluorine atoms allows for enhanced reactivity in substitution reactions, making it useful for creating derivatives with specific properties.

Case Study 1: Anticancer Mechanism

A study focused on the anticancer properties of 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile demonstrated its effectiveness against breast cancer cells. The compound was found to induce apoptosis via the activation of caspase pathways, leading to reduced cell proliferation.

Case Study 2: Antimicrobial Efficacy

In evaluating its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated significant antibacterial activity, suggesting its potential application in developing new antibacterial agents.

作用機序

The mechanism by which 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile with its analogs:

Structural and Electronic Differences

- Electron-Withdrawing Groups: The target compound’s 4-Cl and 4-F substituents enhance electrophilicity at the nitrile carbon, favoring nucleophilic attacks. In contrast, amino or methoxy groups (e.g., in compound 33) increase electron density, altering reactivity .

- Heterocyclic Modifications : Thiazole or pyridazine incorporation (e.g., compound 17 in ) introduces aromatic nitrogen, enabling π-π stacking in biological systems .

Physicochemical Properties

- Lipophilicity: The target compound’s log P is comparable to its 4-amino analog (log P = 4.12) but higher than sulfur-containing derivatives (log P ~2–3) due to reduced polarity .

- Thermal Stability: The amino-substituted analog (MP: 150.5°C) exhibits higher thermal stability than the target compound, attributed to intermolecular hydrogen bonding .

生物活性

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various studies.

Chemical Structure

The compound features a nitrile functional group attached to two aromatic rings, specifically a chlorophenyl and a fluorophenyl group. This unique structure contributes to its biological properties.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral activity. For instance, derivatives of 4-chlorophenyl groups have shown effectiveness against the tobacco mosaic virus (TMV). In one study, modifications in the substituents significantly impacted antiviral efficacy, suggesting that the presence of halogen atoms can enhance biological activity against viral pathogens .

Anticancer Potential

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile has been evaluated for its anticancer properties. Studies on related compounds demonstrate that structural modifications can lead to varying degrees of cytotoxicity against cancer cell lines. For example, compounds with similar aryl substituents have shown IC50 values ranging from sub-micromolar to micromolar concentrations against various cancer types, including leukemia and breast cancer .

Case Study: Cytotoxicity Evaluation

In a comparative study of structurally related compounds, the following IC50 values were noted:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U-937 | 1.47 |

| 5c | A375 | 0.76 |

| 5d | HT-29 | 2.09 |

These results indicate that compounds with similar structural motifs exhibit significant cytotoxicity, suggesting that 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile may also possess potent anticancer activity .

The mechanism by which these compounds exert their biological effects is often linked to their ability to induce apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can trigger apoptotic pathways in a dose-dependent manner, indicating their potential as therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities for compounds related to 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile. The presence of electron-withdrawing groups has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to over 100 µM against various bacterial strains .

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reactants : 4-chlorophenylacetonitrile and 4-fluorophenyl derivatives (e.g., aldehydes or ketones) under acidic/basic conditions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyano-group activation .

- Characterization :

- NMR : Confirm substituent positions and stereochemistry (¹H/¹³C NMR).

- IR : Identify nitrile (C≡N) stretching (~2200 cm⁻¹) and aromatic C-H vibrations .

- Mass Spectrometry : Validate molecular weight (C₁₅H₉ClFN, exact mass 257.034 Da) .

Q. Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile | PubChem |

| Molecular Formula | C₁₅H₉ClFN | PubChem |

| InChI Key | [Unique identifier] | PubChem |

Q. How is the structural integrity of 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen Bonding : Intramolecular C–H⋯N interactions stabilize the nitrile group .

- Packing Analysis : Intermolecular π-π stacking between aromatic rings affects material properties .

- Validation Tools : Software like SHELX or Olex2 refines crystallographic data to R-factors < 0.05 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile synthesis?

Methodological Answer: Use Design of Experiments (DoE) to identify critical parameters:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., higher yields at 70°C with 10 mol% ZnCl₂) .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .

Q. Table 2: Optimization Case Study

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes nitrile formation |

| Catalyst (ZnCl₂) | 8–12 mol% | Balances activity vs. cost |

| Solvent (DMF) | Anhydrous | Prevents hydrolysis |

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be addressed?

Methodological Answer: Contradictions arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock or Schrödinger .

- Bioisosteric Replacement : Substitute Cl/F groups to modulate lipophilicity (logP) and bioavailability .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria .

Q. Table 3: SAR Data Example

| Derivative | LogP | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent Compound | 3.2 | 12.5 | EGFR Kinase |

| 4-Fluoro Analog | 2.8 | 8.3 | Improved solubility |

| 4-Chloro Replacement | 3.5 | 18.7 | Reduced activity |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Confirm activity thresholds using sigmoidal fitting (GraphPad Prism).

- Cell Line Validation : Use authenticated lines (e.g., ATCC) to avoid cross-contamination .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in acidic microenvironments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。